molecular formula C8H7N3S B3046066 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione CAS No. 1189749-69-6

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione

Cat. No.: B3046066
CAS No.: 1189749-69-6
M. Wt: 177.23
InChI Key: SVEVHLYIRDEOKB-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione typically involves the condensation of pyrrole derivatives with pyrimidine precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 2-formylpyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrimidine-2-thione derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of pyrrole and pyrimidine rings provides a versatile scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

6-(1H-pyrrol-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-5-3-7(11-8)6-2-1-4-9-6/h1-5,9H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEVHLYIRDEOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270499
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-69-6
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-2-yl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione
Reactant of Route 2
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione
Reactant of Route 3
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione
Reactant of Route 4
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione
Reactant of Route 5
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione
Reactant of Route 6
4-(1H-pyrrol-2-yl)pyrimidine-2(1H)-thione

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